2-Thienylmagnesium bromide

Übersicht

Beschreibung

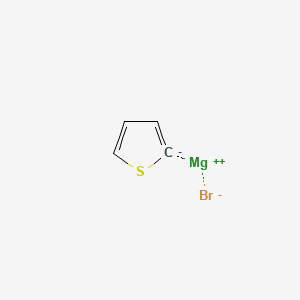

2-Thienylmagnesium bromide is a Grignard reagent widely used in organic synthesis. It is a solution of the compound in tetrahydrofuran, with the molecular formula C4H3BrMgS and a molecular weight of 187.34 g/mol . This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry.

Vorbereitungsmethoden

2-Thienylmagnesium bromide is typically prepared through the reaction of 2-bromothiophene with magnesium in the presence of anhydrous tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen . The general reaction is as follows:

C4H3BrS+Mg→C4H3BrMgS

Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Condensation with Aldehydes

2-Thienylmagnesium bromide reacts with aldehydes to form 1-(2-thienyl)-carbinols through nucleophilic addition. This reaction follows the general mechanism of Grignard reagents attacking electrophilic carbonyl carbons:

Reaction Scheme:

Applications:

-

Used to synthesize chiral alcohols for pharmaceuticals and agrochemicals .

-

Example: Condensation with benzaldehyde yields 1-(2-thienyl)-1-phenylethanol .

Hydroxylation via Oxygen Reaction

Exposure to oxygen in the presence of isopropylmagnesium bromide generates 2-hydroxythiophene, albeit in low yields:

Reaction Conditions:

Mechanism:

Limitations:

Nucleophilic Acylation with Esters

The reagent reacts with esters to form ketones or tertiary alcohols after hydrolysis. For example, reaction with methyl benzoate produces 2-thienyl ketones:

Reaction Pathway:

Key Data:

-

Yields depend on steric hindrance of the ester6.

Comparative Reactivity

A comparison with phenylmagnesium bromide highlights unique traits:

| Property | This compound | Phenylmagnesium Bromide |

|---|---|---|

| Electron density | Lower due to sulfur | Higher |

| Stability in THF | Moderate | High |

| Side reactions | Fewer | Biphenyl formation 8 |

Wissenschaftliche Forschungsanwendungen

2-Thienylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It is particularly valuable in the formation of carbon-carbon bonds.

Biology and Medicine: It is used in the synthesis of biologically active molecules and pharmaceutical intermediates.

Industry: It is employed in the production of conducting polymers and materials for organic light-emitting diodes (OLEDs)

Wirkmechanismus

The mechanism of action of 2-Thienylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Vergleich Mit ähnlichen Verbindungen

2-Thienylmagnesium bromide is unique among Grignard reagents due to the presence of the thiophene ring, which imparts specific reactivity and properties. Similar compounds include:

Phenylmagnesium bromide: Used in similar nucleophilic addition reactions but lacks the sulfur atom present in this compound.

2-Thienyllithium: Another organometallic reagent with similar reactivity but different handling and reactivity profiles.

3-Methyl-2-thienylmagnesium bromide: A derivative with a methyl group that alters its reactivity and applications

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Biologische Aktivität

2-Thienylmagnesium bromide (C4H3BrMgS), a Grignard reagent, has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing various compounds. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and structural features that contribute to its pharmacological properties.

Synthesis and Properties

This compound is synthesized from 2-bromothiophene through a reaction with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The compound appears as a yellow to brown liquid and is relatively stable at room temperature but may hydrolyze in humid conditions . Its molecular weight is approximately 187.34 g/mol, and it is often utilized in forming thiophene derivatives and other organometallic compounds .

Antitumor Activity

Recent studies have demonstrated that derivatives synthesized from this compound exhibit significant antitumor activity. For instance, a study reported the synthesis of thiophene bioisosteres related to goniofufurone, which were evaluated for their cytotoxicity against various tumor cell lines. Notably, one derivative showed better activity than doxorubicin, a well-known chemotherapeutic agent, particularly against K562 leukemia cells .

Table 1: Cytotoxicity of Thiophene Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.5 | K562 |

| Compound 3 | 0.3 | K562 |

| Compound 1 | 1.2 | A549 (Lung) |

| Compound 2 | 0.8 | MCF-7 (Breast) |

Data adapted from recent cytotoxicity studies on thiophene derivatives .

The mechanism of action for these compounds involves inducing apoptosis in cancer cells without significant DNA fragmentation, as evidenced by low micronuclei incidence observed during assays . Flow cytometry analyses confirmed that these compounds cause cell cycle arrest and apoptosis through membrane disruption.

Structure-Activity Relationship (SAR)

The structural features of the synthesized derivatives are crucial for their biological activity. SAR analysis has indicated that modifications to the thiophene ring, such as substituents on the aromatic system, can enhance cytotoxic potency. For example, the presence of electron-withdrawing groups significantly increases the reactivity and antiproliferative properties of these compounds .

Case Studies

A notable case study involved the synthesis of a series of thiophene-based compounds using this compound as a key intermediate. These compounds were evaluated for their ability to inhibit specific cancer cell lines. The study found that certain modifications led to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells.

Table 2: Summary of Case Studies on Thiophene Derivatives

Eigenschaften

IUPAC Name |

magnesium;2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJPDOPKPWUNBX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CS[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454230 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5713-61-1 | |

| Record name | 2-Thienylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.